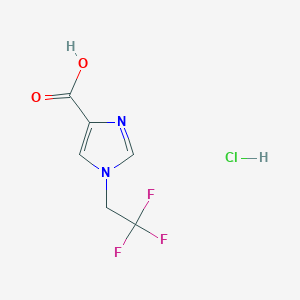![molecular formula C15H15NO3S B3016070 [2-(3-Methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 387854-76-4](/img/structure/B3016070.png)
[2-(3-Methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as MATC, and it belongs to the class of thiophene-based compounds. The unique chemical structure of MATC makes it an ideal candidate for drug development and other biomedical applications.
Wissenschaftliche Forschungsanwendungen
Nitration and Chemistry of Thiophene Carboxylates
Research by Barker et al. (2001) focused on the nitration of methyl-3-hydroxythiophene-2-carboxylate, a compound related to "[2-(3-Methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate". This study provided insights into the product's structure through NMR data and explored the thieno[3,4-b][1,4]oxazine ring system derivatives, relevant in the context of your compound (Barker, Huddleston, Wood, & Burkitt, 2001).
Alkoxythiophene-2-Carboxylic Acids Synthesis
Corral and Lissavetzky (1984) worked on methyl 3-hydroxythiophene-2-carboxylate, producing 3,5-dialkoxythiophene-2-carboxylic acids. These compounds could lead to thiotetronic and α-halogenothiotetronic acids, which are valuable in various chemical applications (Corral & Lissavetzky, 1984).
Synthesis of Tetrasubstituted Thiophenes
Sahu et al. (2015) reported the synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates, which are closely related to your compound of interest. This synthesis was achieved through a ring opening and a multicomponent protocol, demonstrating the compound's potential in organic synthesis (Sahu et al., 2015).
X-Ray Crystal Structure Analysis
Tao et al. (2020) conducted an X-ray diffraction analysis of methyl-3-aminothiophene-2-carboxylate, which is structurally similar to your compound. This study is crucial in understanding the crystal structure and potential interactions within the compound, which is significant for its applications in organic synthesis and pharmaceuticals (Tao et al., 2020).
Use in Radiosensitizers and Cytotoxins
Threadgill et al. (1991) synthesized a series of nitrothiophene-5-carboxamides with potential applications as radiosensitizers and bioreductively activated cytotoxins. This research demonstrates the potential medical applications of thiophene derivatives in cancer treatment (Threadgill et al., 1991).
Synthesis of Pyranothiophenes
Pyranothiophenes synthesis, as reported by Wang et al. (2006), involves compounds structurally similar to "this compound". These compounds have applications in the development of molecular wires and optoelectronic properties, showcasing the versatility of thiophene derivatives in materials science (Wang, Pålsson, Batsanov, & Bryce, 2006).
Eigenschaften
IUPAC Name |
[2-(3-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-4-3-5-12(8-10)16-14(17)9-19-15(18)13-7-6-11(2)20-13/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMHSCWSYKBQAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B3015991.png)

![N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B3015996.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B3015998.png)





![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,4-dimethylquinolin-2-one](/img/structure/B3016008.png)
![[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine](/img/structure/B3016009.png)
